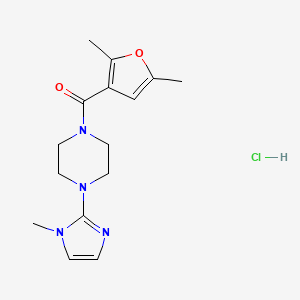

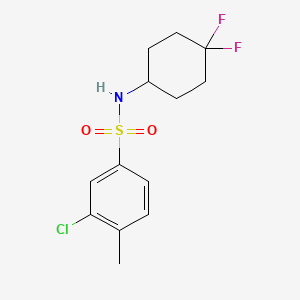

![molecular formula C13H23F3N2 B2442187 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine CAS No. 2097858-75-6](/img/structure/B2442187.png)

1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications

Enhanced Antibacterial Efficacy

Piperine, a structural analogue closely related to the queried compound, has been demonstrated to potentiate the antibacterial activity of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). This potentiation is attributed to piperine's ability to interfere with bacterial efflux pumps, leading to increased antibiotic accumulation within bacterial cells (Khan et al., 2006).

Application in Li-ion Batteries

The research on 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), a compound with structural similarities to the one , highlights its utility as a co-solvent in lithium-ion batteries. EMP-TFSI enhances conductivity and discharge capacity when used in mixed electrolyte systems, showcasing the potential of piperidine derivatives in improving energy storage technologies (Kim et al., 2013).

Glycosidic Linkage Formation

In synthetic chemistry, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride facilitates the conversion of thioglycosides to glycosyl triflates at low temperatures, enabling the formation of diverse glycosidic linkages. This metal-free approach offers a powerful tool for glycoside synthesis (Crich & Smith, 2001).

Antitumor and Antibacterial Activities

Piperine, extracted from Ludwigia hyssopifolia, exhibits both antitumor and antibacterial activities. The compound demonstrates significant inhibition of tumor formation and possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria (Das et al., 2007).

Novel RORc Inhibitors

Piperidin-4-one derivatives have been identified as novel inhibitors of the RORc protein, with potential applications in treating autoimmune diseases. These compounds, characterized by their specific structural features, have been evaluated for their inhibitory activities through crystal structure determination and molecular docking studies (R. V. et al., 2021).

Synthesis of Natural and Synthetic Compounds

2-Piperidineethanol and its N-protected aldehyde derivative serve as valuable starting materials for the enantioselective synthesis of a range of natural and synthetic compounds. The stereocenter at the piperidine skeleton's position 2, coupled with an easily functionalizable group, underscores the compound's significance in synthetic chemistry (Perdicchia et al., 2015).

Mechanism of Action

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been used in various therapeutic applications .

Mode of Action

Piperidine derivatives have been found to interact with various targets, leading to a range of biological and pharmacological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure and the route of administration .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of piperidine derivatives .

Future Directions

Properties

IUPAC Name |

1-(2-piperidin-1-ylethyl)-3-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2/c14-13(15,16)12-5-4-8-18(11-12)10-9-17-6-2-1-3-7-17/h12H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUDYXSPUDOVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2CCCC(C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

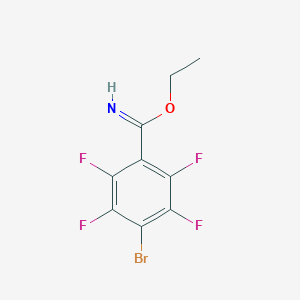

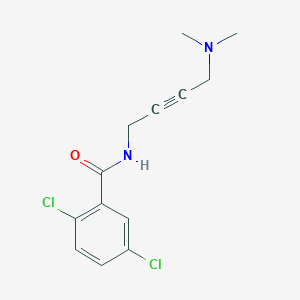

![2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid](/img/structure/B2442105.png)

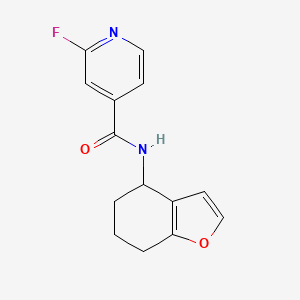

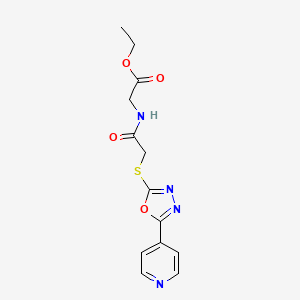

![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)

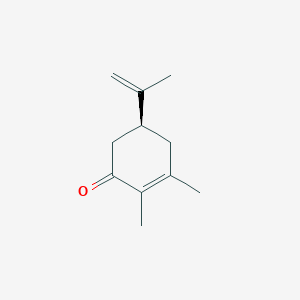

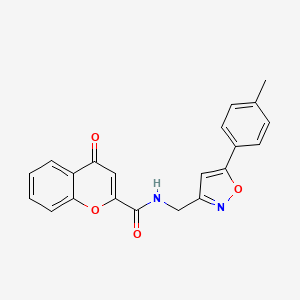

![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)

![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)

![2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2442125.png)